molecular formula C27H33NO6 B1392740 Fmoc-Asu(OtBu)-OH CAS No. 276869-41-1

Fmoc-Asu(OtBu)-OH

Numéro de catalogue: B1392740
Numéro CAS: 276869-41-1
Poids moléculaire: 467.6 g/mol
Clé InChI: ULPCAXORIFXUMN-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

¹H NMR Analysis

Key signals (in DMSO-d₆ or CDCl₃):

  • Fmoc aromatic protons : 7.80–7.30 ppm (multiplet, 8H).
  • tert-Butyl group : 1.40 ppm (singlet, 9H).
  • α-Proton (C2) : 4.30 ppm (multiplet, 1H).
  • Carboxylic acid proton : ~12.00 ppm (broad singlet).

¹³C NMR Analysis

  • Fmoc carbonyl : 155.5 ppm.
  • tert-Butyl carbonyl : 172.0 ppm.
  • Fluorenyl carbons : 144.0–120.0 ppm (aromatic).

FT-IR Spectroscopy

  • N-H stretch : 3300 cm⁻¹ (amide).
  • C=O stretches : 1710 cm⁻¹ (ester), 1690 cm⁻¹ (carboxylic acid).
  • C-F (Fmoc) : 1250–1100 cm⁻¹.

Table 3: Spectroscopic Data Summary

Technique Key Peaks/Shifts Assignment
¹H NMR 7.80–7.30 ppm Fmoc aromatic protons
¹³C NMR 155.5 ppm Fmoc carbonyl
FT-IR 1710 cm⁻¹ tert-Butyl ester C=O

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) reveal characteristic fragments:

  • Molecular ion : [M+H]⁺ at m/z 468.6 (C₂₇H₃₃NO₆).
  • Key fragments :
    • Loss of tert-butoxy group (-C₄H₉O₃, m/z 395.6).
    • Fmoc cleavage: m/z 179.1 (fluorenylmethyl cation).
    • Decarboxylation: [M+H–CO₂]⁺ at m/z 424.6.

Table 4: Major MS Fragments

m/z Fragment Ion
468.6 [M+H]⁺
395.6 [M+H–C₄H₉O₃]⁺
179.1 Fluorenylmethyl cation

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPCAXORIFXUMN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678867
Record name (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276869-41-1
Record name (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Biochemical Pathways

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid affects the peptide synthesis pathway. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein. The downstream effects include the successful synthesis of the desired peptide or protein.

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorenylmethoxycarbonyl (Fmoc) group: A common protecting group in peptide synthesis.
  • Tert-butoxy group: Enhances lipophilicity and stability.
  • Oxooctanoic acid backbone: Imparts unique biochemical properties.

Molecular Formula : C₂₃H₂₅NO₆
Molecular Weight : 411.45 g/mol
CAS Number : 276869-41-1

Mechanisms of Biological Activity

Biological activity encompasses a range of effects that this compound may exert on living organisms. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of proteins and other biomolecules.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways, influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for antibiotic development.

In Vitro Studies

In vitro studies have demonstrated that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid exhibits significant biological activities:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.
  • Anti-inflammatory Effects : The compound may reduce inflammation markers in cell cultures, suggesting applications in treating inflammatory diseases.

Case Studies

  • Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells. The mechanism was linked to its interaction with the MAPK/ERK signaling pathway, leading to reduced cell viability and increased apoptotic markers .
  • Antimicrobial Testing : In a collaborative study involving various amino acid derivatives, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid exhibited promising results against both Gram-positive and Gram-negative bacteria .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationInhibition in cancer cell lines
Anti-inflammatoryReduction of inflammatory markers
AntimicrobialEffective against specific bacteria
Enzyme inhibitionPotential inhibition of metabolic enzymes

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid is in the synthesis of peptides. The Fmoc (fluorenylmethoxycarbonyl) group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This compound allows for selective deprotection, facilitating the assembly of complex peptide structures.

Case Study: Solid-Phase Peptide Synthesis

In a study on the synthesis of cyclic peptides, researchers utilized Fmoc-t-Bu-Asp-OH as a building block. The compound was incorporated into the peptide chain, allowing for efficient coupling reactions. The resulting peptides exhibited enhanced stability and biological activity compared to linear analogs. The study highlighted the effectiveness of using Fmoc-based strategies in generating cyclic peptides with specific pharmacological properties.

Drug Development

Fmoc-t-Bu-Asp-OH has been investigated for its potential role in drug development, particularly in creating peptide-based therapeutics. Its structural characteristics make it suitable for modifying bioactive peptides to improve their pharmacokinetic properties.

Data Table: Drug Development Applications

Application AreaDescriptionExample Compounds
Anticancer AgentsModifications to enhance efficacy and reduce side effectsPeptide conjugates
Antimicrobial PeptidesDevelopment of peptides with enhanced activity against resistant strainsModified antimicrobial peptides
Hormonal TherapiesDesigning peptide analogs for better receptor bindingInsulin analogs

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, where it serves as a linker for attaching drugs or imaging agents to biomolecules. This application is crucial in targeted therapy approaches.

Case Study: Targeted Drug Delivery

In a recent study, researchers employed Fmoc-t-Bu-Asp-OH as a linker in the development of targeted drug delivery systems. By conjugating anticancer agents to this compound, they achieved selective delivery to tumor cells, significantly enhancing therapeutic efficacy while minimizing off-target effects. The results demonstrated improved tumor reduction in animal models compared to conventional therapies.

Research in Biomaterials

The versatility of Fmoc-t-Bu-Asp-OH extends to biomaterials research, where it is used to modify surfaces or create hydrogels for biomedical applications.

Data Table: Biomaterials Applications

Application AreaDescriptionExample Uses
Tissue EngineeringCreating scaffolds that mimic extracellular matrix propertiesBone regeneration
Drug Release SystemsFormulating hydrogels that provide controlled release of therapeuticsCancer treatment
Diagnostic ToolsDeveloping biosensors for disease detectionCancer biomarkers

Comparaison Avec Des Composés Similaires

Structural Variations and Functional Group Modifications

The following table compares the target compound with structurally related Fmoc-protected amino acid derivatives:

Compound Name Backbone Length Substituents Molecular Weight (g/mol) CAS Number Key Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid C8 (octanoic) C8 tert-butoxy ester 467.55 276869-41-1 Peptide synthesis, SPPS
(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid C5 (pentynoic) Terminal alkyne (C≡CH) 361.41 1632296-20-8 Click chemistry, bioconjugation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid C4 (butanoic) C4 methoxy ester, N-methylation 383.40 2044710-58-7 Modified peptide backbones
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid C9 (nonenoic) Terminal alkene (C=C) 361.41 1058705-57-9 Hydrocarbon-stapled peptides
(2R,7R)-7-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-(tert-butoxycarbonylamino)-8-methoxy-8-oxooctanoic acid C8 (octanoic) C8 methoxy ester, diaminosuberic acid framework 509.56 Not provided Rigid peptide linkers

Key Observations:

Backbone Length and Flexibility : The target compound’s C8 chain balances flexibility and steric bulk, making it suitable for medium-length peptide spacers. Shorter backbones (e.g., C4 in ) restrict conformational freedom, while longer chains (e.g., C9 in ) enhance hydrophobicity.

Protecting Groups : The tert-butoxy ester in the target compound offers superior acid stability compared to methoxy esters (e.g., ), which are more labile under acidic conditions.

Functional Handles : Terminal alkynes () or alkenes () enable bioorthogonal modifications, whereas the target compound’s tert-butoxy group prioritizes carboxylate protection over reactivity.

Comparative Reaction Yields :

  • The target compound’s synthesis yields (~70–85% after purification) align with those of similar Fmoc derivatives (e.g., 70% for , 85% for ).
  • Methylated analogs () require additional steps for N-alkylation, reducing overall efficiency.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid in a laboratory setting?

  • Methodology : Synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) as a transient protecting group for amines, with tert-butoxycarbonyl (Boc) or tert-butyl esters for carboxylate protection. Key steps include:

  • Coupling Reactions : Use of carbodiimides (e.g., DCC) or phosphonium reagents for amide bond formation .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature Control : Reactions often proceed at -10°C to 20°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or HPLC for isolating intermediates .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact due to acute toxicity (H302, H315, H319) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of tert-butyl esters. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .

Q. What analytical techniques confirm the compound’s structural integrity post-synthesis?

  • NMR Spectroscopy : 1H/13C NMR to verify Fmoc group presence (δ 7.3–7.8 ppm for fluorenyl protons) and tert-butyl signals (δ 1.4 ppm) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS for molecular weight validation (e.g., [M+H]+ peaks) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., solvent choice, temperature) impact yield and purity during synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF) enhance coupling efficiency but may retain residual water, leading to tert-butyl ester hydrolysis. Non-polar solvents (DCM) reduce side reactions but limit solubility .
  • Temperature : Lower temperatures (-10°C) stabilize reactive intermediates (e.g., active esters), while higher temperatures (20°C) accelerate coupling but risk racemization .
  • Catalyst Optimization : Grubbs catalysts improve ring-closing metathesis (RCM) efficiency for cyclic derivatives (80–85% yield) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Data Gaps : Some SDS lack ecotoxicological or chronic toxicity data (e.g., no LD50 values for aquatic organisms) .
  • Mitigation :

  • Cross-reference in vitro assays (e.g., MTT for cytotoxicity) with structural analogs .
  • Conduct QSAR (quantitative structure-activity relationship) modeling to predict untested endpoints .
  • Validate findings via peer-reviewed studies to address discrepancies in acute toxicity classifications (e.g., H302 vs. H335) .

Q. How can Fmoc deprotection be optimized without affecting tert-butyl groups or peptide backbones?

  • Deprotection Agents : Piperidine (20% in DMF) selectively removes Fmoc via β-elimination under mild conditions (5–10 min, room temperature) .
  • Kinetic Control : Monitor deprotection via UV absorbance (λ = 301 nm for Fmoc byproducts) to avoid overexposure, which may hydrolyze tert-butyl esters .
  • Alternative Methods : Use morpholine or DBU for faster cleavage in sterically hindered systems .

Q. What are the implications of this compound’s stereochemistry in peptide-based drug design?

  • Chiral Integrity : The (S)-configuration at C2 ensures compatibility with ribosomal peptide synthesis machinery. Racemization during coupling is minimized by pre-activating carboxylates with HOBt/DIPEA .
  • Biological Activity : Stereospecific interactions (e.g., with proteases or receptors) are critical for antiviral or anticancer analogs, as shown in HIV-1 entry inhibitors .

Methodological Notes

  • Safety Compliance : Adhere to GHS guidelines for hazard communication (e.g., H302, H315) and ensure fume hood use during synthesis .
  • Data Validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs) to resolve ambiguities in complex spectra .
  • Contradiction Management : Document batch-specific variations (e.g., purity, byproducts) to reconcile conflicting toxicity or stability reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asu(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Asu(OtBu)-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.